molecular formula C15H12BrNO B1197868 N-bromo-N-(9H-fluoren-2-yl)acetamide CAS No. 41098-69-5

N-bromo-N-(9H-fluoren-2-yl)acetamide

カタログ番号: B1197868
CAS番号: 41098-69-5
分子量: 302.16 g/mol
InChIキー: ZBMOLYAVAJIDJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-bromo-N-(9H-fluoren-2-yl)acetamide is a specialized chemical reagent designed for advanced research applications, particularly in the field of synthetic organic chemistry and biochemistry. Its molecular structure, which integrates a bromoacetyl group onto the fluorene scaffold, makes it a valuable intermediate for the synthesis of more complex molecules. A primary research application of this compound is anticipated to be in the automated synthesis of N-bromoacetyl-modified peptides . These modified peptides are critical reagents for preparing synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides . The bromoacetyl moiety is highly reactive toward sulfhydryl groups, enabling specific conjugation with cysteine-containing peptides and proteins to create stable thioether linkages. This controlled conjugation is fundamental in developing targeted immunogens, vaccines, and other therapeutic candidates . The fluorene component of the molecule provides a rigid, hydrophobic core that can influence the physical and binding properties of the resulting conjugates. Researchers value this compound for its potential to facilitate studies in protein-protein interactions, enzyme inhibition, and the construction of defined peptide architectures. It is essential to handle this material with care, adhering to all laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

41098-69-5

分子式

C15H12BrNO

分子量

302.16 g/mol

IUPAC名

N-bromo-N-(9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12BrNO/c1-10(18)17(16)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3

InChIキー

ZBMOLYAVAJIDJK-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br

正規SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br

同義語

2-(alpha-bromoacetylamino)fluorene
2-(bromoacetylamino)fluorene
2-bromo-N-(2-fluorenyl)acetamide
Br-AAF

製品の起源

United States

類似化合物との比較

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between N-bromo-N-(9H-fluoren-2-yl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
N-Bromo-N-(9H-fluoren-2-yl)acetamide C₁₅H₁₁BrNO ~293.16* Bromine on acetamide nitrogen Expected higher reactivity due to Br's electronegativity; no direct data Estimated
2-Acetamidofluorene (base compound) C₁₅H₁₃NO 223.27 No bromine MP: 192–196°C; toxic (T)
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide C₁₅H₉BrF₃NO 354.98 Bromine on fluorene C9; trifluoroacetamide MP: Not reported; H302 (harmful if swallowed)
N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)acetamide C₁₅H₁₂Br₂N₂O 396.08 Amino and dibromo on fluorene ring Potential photolytic byproduct; no activity data
N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide C₁₅H₁₀BrNO₂ 316.15 Bromine on C7; ketone at C9 Solubility: Not specified; research use only
N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide C₁₅H₆BrF₃N₂O₄ 423.12 Bromo, nitro, trifluoro substituents High purity (99%); industrial raw material

*Estimated based on parent compound (2-acetamidofluorene) with Br addition.

Q & A

Q. What are the optimal synthetic routes for preparing N-bromo-N-(9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of brominated fluorenyl acetamides typically involves bromination of precursor acetamides or direct substitution reactions. Key steps include:

  • Bromination : Use of brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Reaction time (4–24 hours) and stoichiometric ratios (1:1.2 acetamide:brominating agent) are critical .

Example Protocol:

Dissolve N-(9H-fluoren-2-yl)acetamide in dry dichloromethane.

Add N-bromosuccinimide (1.2 eq) under nitrogen at 0°C.

Warm to room temperature, stir for 12 hours.

Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.

Q. How should researchers characterize the purity and structural integrity of N-bromo-N-(9H-fluoren-2-yl)acetamide?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with acetonitrile/water gradients; retention time compared to standards .
    • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent) .
  • Structural Confirmation :
    • NMR : 1^1H NMR (CDCl₃) should show characteristic peaks: fluorenyl protons (δ 7.2–8.1 ppm), acetamide methyl (δ 2.1 ppm), and bromine-induced deshielding .
    • Mass Spectrometry : ESI-MS expected m/z: [M+H]⁺ ≈ 316 (based on molecular formula C₁₅H₁₀BrNO) .

Critical Note:
Discrepancies in purity values (e.g., 95% vs. 99%) across studies highlight the need for orthogonal validation methods (e.g., combining HPLC with elemental analysis) .

Q. What safety protocols are essential for handling N-bromo-N-(9H-fluoren-2-yl)acetamide?

Methodological Answer:

  • Hazard Classification : Brominated acetamides may exhibit carcinogenicity analogous to 2-acetylaminofluorene (2-AAF), requiring strict PPE (gloves, lab coats, fume hoods) .
  • Storage : Store at -80°C in anhydrous DMSO for long-term stability (6 months); avoid repeated freeze-thaw cycles .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated acetamides?

Methodological Answer:

  • Data Collection : Use SHELXL for refinement; high-resolution (<1.0 Å) data ensures accurate bromine positioning .
  • Challenges : Heavy bromine atoms cause absorption errors; apply multi-scan corrections during data integration .
  • Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .

Case Study :
For N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1), SHELXL refinement confirmed planar fluorenyl geometry and Br···O halogen bonding .

Q. What metabolic pathways are hypothesized for N-bromo-N-(9H-fluoren-2-yl)acetamide, and how can bioactivation risks be assessed?

Methodological Answer:

  • Bioactivation : Cytochrome P450 enzymes may oxidize the fluorenyl ring, generating reactive epoxides or quinone intermediates (similar to 2-AAF) .
  • In Vitro Assays :
    • Use liver microsomes + NADPH to simulate Phase I metabolism.
    • Detect metabolites via LC-MS/MS; compare to 2-AAF’s known carcinogenic pathways .
  • Toxicity Screening : Ames test for mutagenicity; bromine may enhance DNA alkylation potential .

Q. How should researchers address contradictions in reported synthesis yields or purity data?

Methodological Answer:

  • Root Cause Analysis :
    • Reagent Quality : Trace moisture degrades brominating agents; use anhydrous conditions .
    • Analytical Variability : Cross-validate HPLC with NMR integration (e.g., acetamide methyl proton area) .
  • Case Example :
    • Study A reports 70% yield (room temperature, 24 hours) .
    • Study B achieves 85% yield (0°C, 48 hours) .
    • Resolution: Lower temperatures reduce side reactions, justifying extended reaction times .

Recommendation : Publish detailed experimental logs (temperature gradients, solvent batches) to enhance reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。